Detoxin C1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Detoxin C1 is a selective antagonist of blasticidin S.

科学的研究の応用

Plant Metabolism and Detoxification

Research has shown that Detoxin C1 is integral to the detoxification of formaldehyde in plants. For instance, studies on Petunia hybrida demonstrated that these plants effectively remove formaldehyde from their environment through C1 metabolic pathways. Under liquid formaldehyde stress, petunia plants synthesized methionine and glycine via C1 metabolism, indicating a robust mechanism for detoxifying this harmful compound .

Key Findings:

- Petunia can metabolize high concentrations of formaldehyde (up to 6 mM), producing significant amounts of methionine and glycine.

- The Calvin cycle operates alongside C1 metabolism during formaldehyde detoxification, although its contribution is relatively minor compared to C1 pathways .

Computational Modeling

The integration of molecular systems biology has led to the development of comprehensive computational models of C1 metabolism. Using platforms like CytoSolve®, researchers have created predictive models that simulate the behavior of key biomolecules involved in detoxification processes . These models allow for:

- Hypothesis Generation : Facilitating focused experimental studies based on computational predictions.

- Parameter Sensitivity Analysis : Identifying critical parameters affecting formaldehyde detoxification efficiency.

Biosensor Development

Recent advancements have led to the creation of genetic enzyme screening systems (GESSs) capable of detecting various C1 compounds, including formaldehyde. These biosensors exhibit high specificity and linear responses to their respective substrates, making them valuable tools for studying enzymatic activities related to C1 metabolism .

Applications of Biosensors:

- Detecting environmental pollutants like formaldehyde in real-time.

- Enhancing enzymatic activity studies in microbial strains.

- Screening for novel enzymes involved in C1 assimilation pathways.

Arabidopsis Research

In studies involving Arabidopsis thaliana, researchers found that both the Calvin cycle and C1 metabolism function simultaneously under formaldehyde stress. This dual functionality underscores the adaptability of plant metabolic pathways when faced with toxic compounds .

Maize Studies

A systematic review identified critical molecular pathways related to formaldehyde detoxification in maize. This research highlighted how environmental factors can significantly affect the efficiency of C1 metabolism and subsequent detoxification processes .

化学反応の分析

2.1. Formaldehyde Detoxification Pathway

Formaldehyde is a significant substrate in the C1 metabolism pathway, where it undergoes detoxification primarily through conversion to formate and subsequently to carbon dioxide and water. The key reactions include:

-

Oxidation of Formaldehyde :

HCHO+NAD+→HCOOH+NADHThis reaction is catalyzed by formaldehyde dehydrogenase, which converts formaldehyde into formate.

-

Conversion of Formate :

HCOOH+NAD+→CO2+NADHThis step further detoxifies formate into carbon dioxide, completing the detoxification process.

2.2. Role in One-Carbon Metabolism

Detoxin C1 also participates in the broader one-carbon metabolism pathways, which are essential for synthesizing amino acids and nucleotides. The reactions include:

-

Serine Hydroxymethyltransferase Reaction :

Serine+THF→Glycine+5 10 methylene THFThis reaction transfers one-carbon units from serine to tetrahydrofolate (THF), an essential cofactor in C1 metabolism.

-

Methionine Biosynthesis :

Methionine synthesis involves several steps where one-carbon units are transferred through various intermediates, ultimately leading to the formation of methionine from homocysteine.

3.1. Enzymatic Activity and Pathways

Recent studies have identified critical enzymes involved in the metabolism of this compound:

-

Formaldehyde Dehydrogenase : Catalyzes the oxidation of formaldehyde to formate, playing a pivotal role in detoxification.

-

Methanol Dehydrogenase : Involved in converting methanol to formaldehyde, establishing a connection between methanol metabolism and formaldehyde detoxification.

These enzymes are crucial for maintaining cellular homeostasis under conditions of high formaldehyde stress, as evidenced by experiments with Arabidopsis thaliana, which demonstrated enhanced detoxification capabilities under elevated formaldehyde concentrations .

3.2. Molecular Pathways Analysis

A systematic review of molecular pathways related to C1 metabolism revealed three major systems:

-

Methionine Biosynthesis

-

Activated Methyl Cycle

-

Formaldehyde Detoxification

These pathways collectively involve numerous biochemical species and reaction kinetic parameters, highlighting the complexity and interconnectivity of one-carbon metabolism .

4.2. Enzyme Activity Under Formaldehyde Stress

| Enzyme | Activity Level under High HCHO Stress | Activity Level under Low HCHO Stress |

|---|---|---|

| Formaldehyde Dehydrogenase | High | Moderate |

| Methanol Dehydrogenase | Increased | Normal |

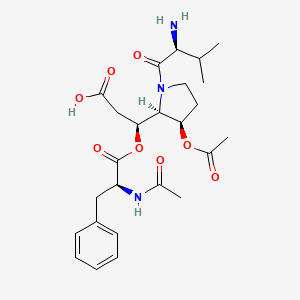

特性

CAS番号 |

74717-53-6 |

|---|---|

分子式 |

C25H35N3O8 |

分子量 |

505.6 g/mol |

IUPAC名 |

(3S)-3-[(2S)-2-acetamido-3-phenylpropanoyl]oxy-3-[(2S,3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]propanoic acid |

InChI |

InChI=1S/C25H35N3O8/c1-14(2)22(26)24(33)28-11-10-19(35-16(4)30)23(28)20(13-21(31)32)36-25(34)18(27-15(3)29)12-17-8-6-5-7-9-17/h5-9,14,18-20,22-23H,10-13,26H2,1-4H3,(H,27,29)(H,31,32)/t18-,19+,20-,22-,23-/m0/s1 |

InChIキー |

WVEVNNJWNJDGSX-QWCYLASJSA-N |

SMILES |

CC(C)C(C(=O)N1CCC(C1C(CC(=O)O)OC(=O)C(CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N |

異性体SMILES |

CC(C)[C@@H](C(=O)N1CC[C@H]([C@H]1[C@H](CC(=O)O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N |

正規SMILES |

CC(C)C(C(=O)N1CCC(C1C(CC(=O)O)OC(=O)C(CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Detoxin C1; Detoxin calpha1; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。